molecular formula C22H42N4O10 B14010553 Tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid)

Tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid)

Cat. No.: B14010553
M. Wt: 522.6 g/mol
InChI Key: BVRWJBOIRGRSOE-AQHOMMPKSA-N
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Description

Tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) is a compound that features a tert-butyl group attached to a piperidine ring

Preparation Methods

The synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) typically involves the protection of the amino and hydroxyl groups on the piperidine ring, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the piperidine ring. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

Tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) include other piperidine derivatives with varying substituents. These compounds may share similar structural features but differ in their chemical reactivity and biological activity. The uniqueness of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) lies in its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions .

Properties

Molecular Formula

C22H42N4O10

Molecular Weight

522.6 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;3-1(4)2(5)6/h2*7-8,13H,4-6,11H2,1-3H3;(H,3,4)(H,5,6)/t2*7-,8-;/m00./s1

InChI Key

BVRWJBOIRGRSOE-AQHOMMPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)N.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N.CC(C)(C)OC(=O)N1CCC(C(C1)O)N.C(=O)(C(=O)O)O

Origin of Product

United States

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